molecular formula C7H19NSi B186214 N-sec-Butyl(trimethylsilyl)amine CAS No. 17425-82-0

N-sec-Butyl(trimethylsilyl)amine

Cat. No.: B186214
CAS No.: 17425-82-0
M. Wt: 145.32 g/mol
InChI Key: IBUPNBOPJGCOSP-UHFFFAOYSA-N
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Description

N-sec-Butyl(trimethylsilyl)amine is an organic compound with the molecular formula C7H19NSi. It is a derivative of amine where the nitrogen atom is bonded to a sec-butyl group and a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-sec-Butyl(trimethylsilyl)amine can be synthesized through the reaction of sec-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-sec-Butyl(trimethylsilyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as halides and bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected amines .

Scientific Research Applications

N-sec-Butyl(trimethylsilyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-sec-Butyl(trimethylsilyl)amine primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the amine, preventing unwanted reactions during synthesis. The compound can be deprotected under specific conditions, such as treatment with fluoride ions, to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylchloride: Used for silylation reactions.

    Hexamethyldisilazane: Another silylating agent with similar applications.

    Butylamine: A simpler amine without the silyl group.

Uniqueness

N-sec-Butyl(trimethylsilyl)amine is unique due to its combination of a sec-butyl group and a trimethylsilyl group, providing specific steric and electronic properties that make it particularly useful in selective protection and deprotection strategies in organic synthesis .

Properties

IUPAC Name

N-trimethylsilylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NSi/c1-6-7(2)8-9(3,4)5/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPNBOPJGCOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506505
Record name N-(Butan-2-yl)-1,1,1-trimethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17425-82-0
Record name N-(Butan-2-yl)-1,1,1-trimethylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-sec-Butyl(trimethylsilyl)amine
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